N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a heterocyclic compound featuring a benzamide backbone substituted with a benzimidazole ethyl group, a chloro substituent at the 2-position, and a 1H-1,2,3,4-tetrazole moiety at the 5-position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors reliant on aromatic and heterocyclic interactions .
Properties
Molecular Formula |
C17H14ClN7O |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H14ClN7O/c18-13-6-5-11(25-10-20-23-24-25)9-12(13)17(26)19-8-7-16-21-14-3-1-2-4-15(14)22-16/h1-6,9-10H,7-8H2,(H,19,26)(H,21,22) |
InChI Key |
JBOUFGWGQDDLFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves several steps
-
Benzimidazole Formation: : Start by synthesizing the benzimidazole core. This can be achieved through various methods, such as condensation of o-phenylenediamine with an aldehyde or ketone.
-
Functionalization: : Introduce the chloro and tetraazolyl substituents. For example, react the benzimidazole intermediate with appropriate reagents to install the chloro group and tetraazolyl moiety.
-
Amide Formation: : Finally, react the resulting intermediate with an appropriate carboxylic acid derivative to form the amide bond.
Industrial Production:: The industrial-scale production of this compound likely involves optimization of the synthetic route, purification, and scalability considerations. Unfortunately, specific industrial methods are proprietary and not widely disclosed.
Chemical Reactions Analysis
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide may undergo various reactions:
Oxidation/Reduction: Depending on the functional groups, it could participate in redox reactions.
Substitution: The chloro group is susceptible to nucleophilic substitution.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze.
Common reagents and conditions vary based on the specific reaction.
Scientific Research Applications
This compound finds applications across scientific disciplines:
Medicine: Investigate its potential as an antitumor, antibacterial, or anti-inflammatory agent.
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Biology: Study its effects on cellular processes.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular functions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Spectroscopic and Crystallographic Insights
- IR/NMR : The target’s NH (benzamide) and C=N (tetrazole) stretches would align with reported benzimidazole derivatives (e.g., NH ~3300 cm⁻¹, C=N ~1600 cm⁻¹) .
- Crystal Packing : Similar to ’s N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, the target may exhibit intermolecular hydrogen bonds (e.g., N–H⋯N) stabilizing its structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
